2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
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Overview
Description
2,2,2-Trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrrole ring
Preparation Methods
The synthesis of 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves several steps, typically starting with the preparation of the pyrrole ring followed by the introduction of the benzoyl group and halogenation. Common synthetic routes include:
Pyrrole Synthesis: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Chemical Reactions Analysis
2,2,2-Trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of multiple halogen atoms enhances its reactivity and ability to penetrate biological membranes .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to its specific halogenation pattern and the presence of a fluorobenzoyl group. Similar compounds include:
2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis with similar halogenation but different functional groups.
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Another halogenated compound used in organic synthesis with distinct structural differences.
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4FNO2/c14-9-4-7(18)1-2-8(9)11(20)6-3-10(19-5-6)12(21)13(15,16)17/h1-5,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMCWDCOUVOPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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